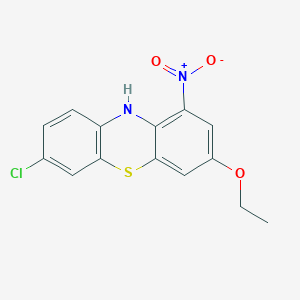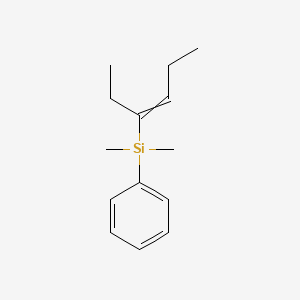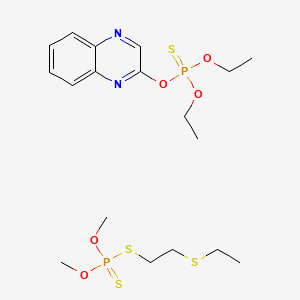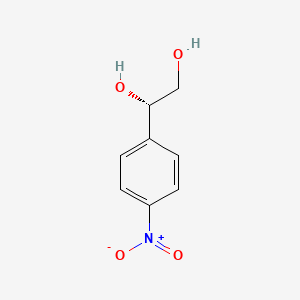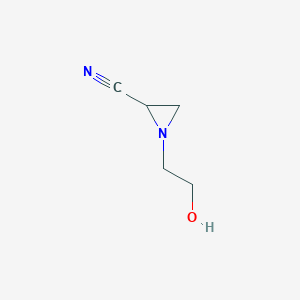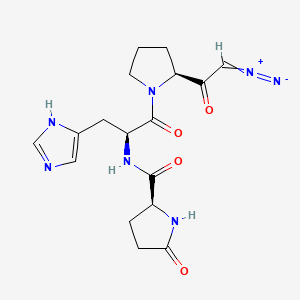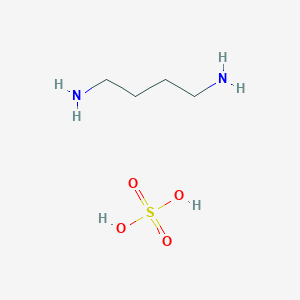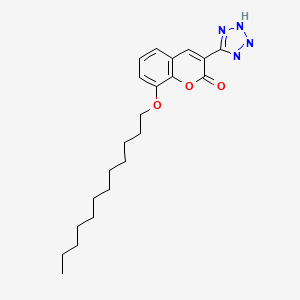
2-Furanol, 5-hexyltetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furanol, 5-hexyltetrahydro- is a heterocyclic organic compound. It is a derivative of furan, characterized by a five-membered ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanol, 5-hexyltetrahydro- typically involves the hydrogenation of furfural or its derivativesCommon reagents used in this synthesis include hydrogen gas and metal catalysts such as palladium or nickel .
Industrial Production Methods
Industrial production of 2-Furanol, 5-hexyltetrahydro- often involves the catalytic hydrogenation of furfural under high pressure and temperature conditions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Furanol, 5-hexyltetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the furan ring, leading to fully saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or nickel catalysts is commonly used.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Fully saturated furan derivatives.
Substitution: Various substituted furan compounds with different functional groups.
Scientific Research Applications
2-Furanol, 5-hexyltetrahydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of resins, adhesives, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Furanol, 5-hexyltetrahydro- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Furfural: A precursor to 2-Furanol, 5-hexyltetrahydro-, used in the synthesis of various furan derivatives.
Furfuryl Alcohol: Another derivative of furfural, used in the production of resins and polymers.
Tetrahydrofuran: A fully saturated furan derivative, widely used as a solvent in organic synthesis.
Uniqueness
2-Furanol, 5-hexyltetrahydro- is unique due to its specific structure, which combines the properties of both furan and hexyl groups. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in different fields .
Properties
CAS No. |
79131-68-3 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
5-hexyloxolan-2-ol |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9-11H,2-8H2,1H3 |
InChI Key |
RFQVURIBKIQULH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCC(O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Amino(2-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14439353.png)
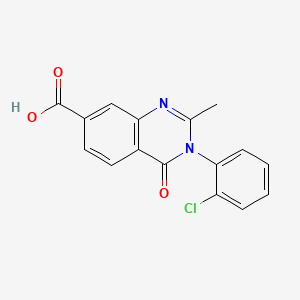
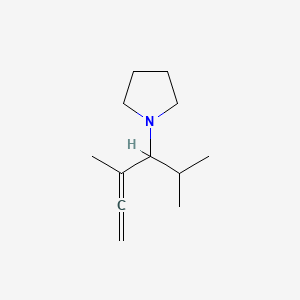
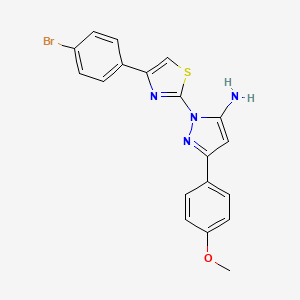
![Bicyclo[4.4.4]tetradec-1-ene](/img/structure/B14439372.png)
